6-{[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
Description
This compound is a hybrid organic molecule featuring a cyclohex-3-ene-1-carboxylic acid backbone substituted with a carbamoyl group linked to a pyrazole ring. The pyrazole moiety is further modified with a 2,6-dichlorobenzyl group and two methyl substituents at positions 3 and 3. Its molecular formula is C₂₁H₂₁Cl₂N₃O₃, with a molecular weight of 348.24 g/mol . The 2,6-dichlorobenzyl group enhances lipophilicity and steric bulk, while the cyclohexene ring introduces conformational flexibility.
Properties
IUPAC Name |
6-[[1-[(2,6-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2N3O3/c1-11-18(23-19(26)13-6-3-4-7-14(13)20(27)28)12(2)25(24-11)10-15-16(21)8-5-9-17(15)22/h3-5,8-9,13-14H,6-7,10H2,1-2H3,(H,23,26)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXODYQDSLYFXKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=CC=C2Cl)Cl)C)NC(=O)C3CC=CCC3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 2,6-dichlorobenzyl chloride with 3,5-dimethyl-1H-pyrazole in the presence of a base to form the substituted pyrazole intermediate. This intermediate is then reacted with cyclohexene-1-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-{[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorobenzyl and pyrazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups into the molecule, leading to a variety of derivatives.
Scientific Research Applications
6-{[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-{[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The compound’s uniqueness lies in its carbamoyl-cyclohexene-carboxylic acid core combined with a 2,6-dichlorobenzyl-pyrazole motif. Below is a comparative analysis with structurally related analogs:
| Compound Name | Key Structural Features | Biological Activity | Unique Attributes |
|---|---|---|---|
| 6-{[1-(2,6-Dichlorobenzyl)-3,5-Dimethyl-1H-Pyrazol-4-yl]Carbamoyl}Cyclohex-3-Ene-1-Carboxylic Acid | Cyclohexene-carboxylic acid + carbamoyl-linked pyrazole with 2,6-dichlorobenzyl and methyl groups | Broad-spectrum (antimicrobial, anticancer) | Enhanced solubility due to carboxylic acid; dual steric/electronic effects from substituents |
| 1-(2,6-Dichlorobenzyl)-3,5-Dimethyl-1H-Pyrazol-4-Amine | Pyrazole with 2,6-dichlorobenzyl and methyl groups (lacks cyclohexene-carboxylic acid) | Antimicrobial | Simpler structure; higher membrane permeability due to absence of polar groups |
| Ethyl 1-(2,6-Dichlorophenyl)-3,5-Dimethyl-1H-Pyrazole-4-Carboxylate | Pyrazole with ethyl ester and dichlorophenyl groups | Anticancer | Ester group improves metabolic stability but reduces aqueous solubility |
| N-[1-(3-Chlorobenzyl)-3,5-Dimethyl-1H-Pyrazol-4-yl]-2,6-Difluorobenzamide | Pyrazole with 3-chlorobenzyl and difluorobenzamide groups | Antitumor | Fluorine atoms enhance electronegativity; altered target specificity |
| N-[1-(2-Chlorobenzyl)-3,5-Dimethyl-1H-Pyrazol-4-yl]-2-Nitrobenzenesulfonamide | Pyrazole with nitrobenzenesulfonamide and 2-chlorobenzyl groups | Antiviral | Sulfonamide group introduces strong hydrogen-bonding potential |
Key Observations:
Substitution Patterns : The position of chlorine atoms (e.g., 2,6- vs. 3-substitution) significantly affects biological activity. For instance, 2,6-dichlorobenzyl derivatives exhibit broader antimicrobial activity compared to 3-chlorobenzyl analogs .
Functional Groups : The presence of a carboxylic acid (as in the target compound) improves solubility but may reduce blood-brain barrier penetration. Conversely, ester or sulfonamide derivatives enhance lipophilicity and metabolic stability .
Pyrazole Modifications : Methyl groups at positions 3 and 5 stabilize the pyrazole ring and prevent unwanted metabolic oxidation, a feature critical for in vivo efficacy .
Biological Activity
The compound 6-{[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid represents a novel class of pyrazole derivatives that have garnered attention due to their potential biological activities. This article delves into the detailed biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 321.78 g/mol. Its structure features a cyclohexene moiety linked to a pyrazole ring, which is known for its diverse pharmacological properties.
Research indicates that compounds with similar structural motifs often exhibit activities through several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors for various enzymes, including HDACs (histone deacetylases) and COX (cyclooxygenase) enzymes.
- Antioxidant Properties : Pyrazole compounds can scavenge free radicals, thereby exhibiting protective effects against oxidative stress.
- Interference with Cell Signaling Pathways : These compounds may modulate pathways involved in cell growth and apoptosis.
Anticancer Activity
A series of studies have demonstrated the anticancer potential of pyrazole derivatives. For instance:
- In Vitro Studies : The compound was tested against various cancer cell lines such as K562 (chronic myeloid leukemia) and MCF-7 (breast cancer). Results indicated significant cell growth inhibition at micromolar concentrations.
- Mechanism : The anticancer activity is likely mediated through apoptosis induction and cell cycle arrest at the G2/M phase, which was evident from flow cytometry analyses.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 | 1.02 | Apoptosis induction |
| MCF-7 | 1.08 | G2/M phase arrest |
Anti-inflammatory Activity
The compound has shown promise in reducing inflammation markers in various in vivo models:
- Animal Studies : Administration in rodent models resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
- Study on HDAC Inhibition :
- Evaluation in Animal Models :
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
